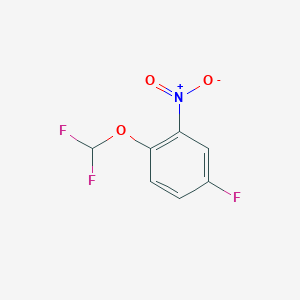

1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene

Description

Properties

IUPAC Name |

1-(difluoromethoxy)-4-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-4-1-2-6(14-7(9)10)5(3-4)11(12)13/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAHCVYYHHVFEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214349-53-7 | |

| Record name | 2-(Difluoromethoxy)-5-fluoronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Initial Fluorination

A common starting material is trichloromethoxybenzene or a chlorinated methoxybenzene derivative. Selective fluorination is performed using hydrogen fluoride (HF) in the presence of a perfluorosulfonyl fluoride catalyst.

- Reaction Conditions:

- Mass ratio of trichloromethoxybenzene to catalyst: ~1:0.005–0.006

- Molar ratio of HF to trichloromethoxybenzene: 8:1 to 11:1

- Temperature: 80–90 °C

- Pressure: 2.5–2.8 MPa

This step converts chlorinated methoxy groups into chlorodifluoromethoxy substituents selectively.

Introduction of Difluoromethoxy Group via Water-Phase Reaction

An alternative approach uses a water-phase nucleophilic substitution reaction involving nitrophenols and difluorochloromethane under alkaline conditions with a phase-transfer catalyst such as tetrabutylammonium bromide.

- Typical Conditions:

- Temperature: 40–100 °C

- Solvent: Water with sodium hydroxide as base

- Catalyst: Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

- Reaction time: 1 to 40 hours depending on temperature and scale

- Molar ratio of nitrophenol to difluorochloromethane: 1:1

This method yields difluoromethoxy nitrobenzene derivatives with high purity (>98%) and good yields (up to 96.3%).

Nitration of Fluorinated Intermediates

Nitration is carried out on the chlorodifluoromethoxy-substituted fluorobenzene using a nitration mixture of nitric acid and sulfuric acid.

- Reaction Conditions:

- Sulfuric acid concentration: 90–98%

- Mass ratio of chlorodifluoromethoxy phenyl to sulfuric acid: 1:2 to 1:3

- Nitration mixture: Nitric acid and sulfuric acid mixed in ratio 1:3 to 1:4

- Molar ratio of substrate to nitric acid: 1:1 to 1:2

- Temperature: -10 to 30 °C

This controlled nitration ensures selective introduction of the nitro group at the desired position without over-nitration or decomposition.

Alternative Synthesis via Methoxy Substitution and Fluorination

In some processes, 4-fluoro-2-methoxy-1-nitrobenzene is prepared first by nucleophilic substitution of fluoronitrobenzene with methanol and potassium tert-butoxide at low temperature, followed by further fluorination or difluoromethoxylation. This route can be adapted to install the difluoromethoxy group subsequently.

Reaction Scheme Summary

| Step | Reactants/Intermediates | Conditions | Outcome |

|---|---|---|---|

| 1 | Trichloromethoxybenzene + HF + catalyst | 80–90 °C, 2.5–2.8 MPa | Chlorodifluoromethoxybenzene |

| 2 | Nitrophenol + difluorochloromethane + base | 40–100 °C, aqueous, phase-transfer cat. | Difluoromethoxy nitrobenzene |

| 3 | Chlorodifluoromethoxybenzene + HNO3/H2SO4 | -10 to 30 °C | Nitration to nitro derivative |

| 4 | Fluoronitrobenzene + methanol + base | 0–20 °C | Methoxy-substituted nitrobenzene |

Detailed Data and Research Findings

Yields and Purity

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Water-phase nucleophilic substitution (Embodiment 4) | 96.3 | >98 | High temperature, long reaction time |

| Water-phase nucleophilic substitution (Embodiment 5) | 95.7 | >98 | Moderate temperature, shorter time |

| Fluorination with HF catalyst | Not explicitly quantified | High selectivity | Optimized catalyst ratio and pressure |

| Nitration step | ~87 (from methoxy intermediate) | High purity | Controlled acid mixture and temperature |

Catalyst and Solvent Effects

- Perfluorosulfonyl fluoride catalyst enhances selective fluorination efficiency.

- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) facilitate nucleophilic substitution in aqueous media.

- Use of strong acids (H2SO4 and HNO3) in nitration requires careful temperature control to minimize side reactions.

Reaction Mechanism Insights

- Fluorination involves electrophilic substitution facilitated by HF under pressure.

- Nucleophilic substitution of difluorochloromethane on phenolate ions forms the difluoromethoxy group.

- Nitration proceeds via classical electrophilic aromatic substitution, with regioselectivity influenced by existing substituents.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Advantages | Limitations/Considerations |

|---|---|---|---|

| Selective fluorination | HF, perfluorosulfonyl fluoride catalyst, 80–90 °C, 2.5–2.8 MPa | High selectivity fluorination | Requires handling of HF under pressure |

| Difluoromethoxy introduction | Difluorochloromethane, NaOH, phase-transfer catalyst, 40–100 °C, aqueous | High purity product, scalable | Long reaction times at lower temps |

| Nitration | Mixed acid (HNO3/H2SO4), -10 to 30 °C | Controlled nitration, regioselective | Acid handling, temperature sensitive |

| Methoxy substitution (alternative) | Methanol, potassium tert-butoxide, 0–20 °C | Mild conditions, good yield | Requires further fluorination step |

Chemical Reactions Analysis

1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceuticals

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its fluorinated aromatic structure enhances biological activity, making it valuable in drug development. Research indicates that compounds with similar structures often exhibit improved binding affinities to biological targets, which can lead to increased efficacy and reduced side effects .

Case Study:

- A study explored the use of this compound in synthesizing novel anti-cancer agents. The presence of fluorine atoms was shown to enhance metabolic stability and bioavailability in preclinical models.

Agrochemicals

In agrochemical research, this compound is utilized in the development of pesticides and herbicides . Its ability to interact with specific biological targets allows for the design of selective herbicides that minimize environmental impact while effectively controlling weed populations.

Case Study:

- Research on herbicidal action demonstrated that derivatives of this compound inhibited Photosystem II in plant models, leading to insights into the mechanisms of herbicide selectivity and potency.

Material Science

The compound is also investigated for its properties in material science , particularly in the synthesis of advanced materials such as polymers and coatings. The incorporation of fluorinated compounds often results in materials with enhanced chemical resistance and thermal stability .

Case Study:

- In material development studies, the integration of this compound into polymer matrices showed promising results for creating coatings with superior performance characteristics.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene depends on its specific application. In pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, leading to improved efficacy and reduced side effects.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing capacity : The difluoromethoxy group (-OCF₂H) in the target compound provides stronger electron-withdrawing effects compared to methoxy (-OCH₃) or chloro (-Cl) groups, enhancing its reactivity in Suzuki-Miyaura coupling reactions (e.g., boronate ester synthesis ).

- Steric effects : The bulkier difluoromethoxy group reduces steric hindrance compared to trifluoromethoxy (-OCF₃) analogs, facilitating regioselective reactions .

Biological Activity

1-(Difluoromethoxy)-4-fluoro-2-nitrobenzene is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a difluoromethoxy group and a nitro group attached to a benzene ring, which contributes to its unique chemical reactivity and biological properties. Its CAS number is 1214349-53-7.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, including histone deacetylases (HDACs), which play a crucial role in gene expression regulation. The introduction of fluorine atoms in the structure enhances binding affinity and selectivity towards these targets .

- Antibacterial Properties : Compounds with similar structures have demonstrated significant antibacterial activity, particularly against biofilms formed by bacterial strains. The nitro group is known to contribute to the antibacterial efficacy by disrupting bacterial cell functions .

- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, including breast cancer cells. The difluoromethoxy group enhances the compound's lipophilicity, potentially improving cell membrane permeability and efficacy .

Table 1: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | HDAC inhibition | |

| Antibacterial | Effective against bacterial biofilms | |

| Cytotoxicity | Significant activity against cancer cells |

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial effects of various nitro-substituted aromatic compounds, including this compound. The results indicated that the compound exhibited strong inhibitory effects on biofilm formation by Staphylococcus aureus. This suggests potential applications in treating infections associated with biofilms .

Case Study 2: Anticancer Activity

In vitro tests on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that this compound showed promising cytotoxic effects. The compound was found to induce apoptosis in these cells, highlighting its potential as an anticancer agent .

Pharmacokinetic Properties

The pharmacokinetics of this compound have not been extensively studied; however, related compounds suggest favorable absorption and distribution characteristics due to their lipophilic nature. Further studies are needed to elucidate its metabolic pathways and elimination routes.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing 1-(difluoromethoxy)-4-fluoro-2-nitrobenzene?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and electronic environments. For example, the difluoromethoxy group () shows distinct signals split by coupling (e.g., ) .

- Infrared (IR) Spectroscopy : Identify nitro () stretching vibrations (asymmetric ~1520 cm, symmetric ~1350 cm) and C-F stretches (1000-1300 cm) to verify functional groups .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., 207.11 g/mol for ) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use respiratory protection if ventilation is inadequate .

- Ventilation : Conduct reactions in fume hoods with local exhaust systems to mitigate inhalation risks, especially due to nitro group volatility .

- Waste Disposal : Segregate waste containing nitro groups and halogenated byproducts for specialized treatment to prevent environmental contamination .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Nitroaromatic Substitution : Start with fluorobenzene derivatives (e.g., 4-fluoro-2-nitrobenzene) and introduce difluoromethoxy via nucleophilic substitution ( under anhydrous conditions) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How does the difluoromethoxy group influence electronic properties and reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- Electronic Effects : The group is strongly electron-withdrawing (-I effect), activating the aromatic ring toward NAS at meta/para positions. Compare with trifluoromethoxy () derivatives using Hammett constants () .

- Kinetic Studies : Perform competitive reactions with substituted benzenes (e.g., 4-fluoro-2-nitro vs. 4-chloro-2-nitro analogs) to quantify rate enhancements using UV-Vis or LC-MS monitoring .

Q. How can contradictory data in nitro group reduction studies be resolved?

- Methodological Answer :

- Variable Control : Standardize reaction conditions (e.g., catalyst loading, temperature) to isolate nitro reduction pathways. For example, use Pd/C under vs. Zn/HCl to compare amine vs. hydroxylamine products .

- Analytical Validation : Employ tandem MS/MS to distinguish intermediates and quantify side products (e.g., nitroso derivatives) that may skew results .

Q. What strategies optimize regioselectivity in functionalizing the benzene ring?

- Methodological Answer :

- Directing Group Engineering : Utilize the nitro group as a meta-director and fluorine as a para-director to predict substitution patterns. Computational modeling (DFT) can map electrostatic potential surfaces for site-specific reactivity .

- Catalytic Systems : Test transition-metal catalysts (e.g., CuI) for cross-coupling reactions (e.g., Suzuki-Miyaura) at the fluorine-substituted position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.